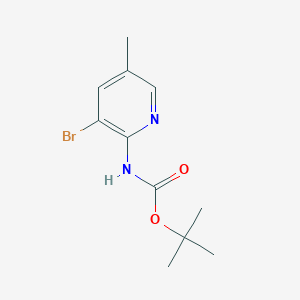
N-Methyl-1,1,1-trifluoro-2-butylamine
Übersicht
Beschreibung
N-Methyl-1,1,1-trifluoro-2-butylamine, also known as TFBMA, is a fluorinated amine that has gained attention in the scientific community due to its unique properties. TFBMA is a colorless liquid with a boiling point of 94-96°C and a molecular weight of 179.12 g/mol. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of N-Methyl-1,1,1-trifluoro-2-butylamine is not well understood, but it is believed to act as a nucleophile due to the presence of the fluorine atoms. This property makes N-Methyl-1,1,1-trifluoro-2-butylamine a useful reagent in organic synthesis, as it can undergo nucleophilic substitution reactions with various electrophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-Methyl-1,1,1-trifluoro-2-butylamine. However, studies have shown that N-Methyl-1,1,1-trifluoro-2-butylamine can act as a chiral auxiliary in asymmetric synthesis, and it can also be used as a ligand in metal-catalyzed reactions. N-Methyl-1,1,1-trifluoro-2-butylamine has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methyl-1,1,1-trifluoro-2-butylamine in lab experiments is its high reactivity due to the presence of the fluorine atoms. This property makes it useful in various synthetic reactions. However, N-Methyl-1,1,1-trifluoro-2-butylamine can be difficult to handle due to its toxicity and corrosiveness. It is also expensive and not readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the use of N-Methyl-1,1,1-trifluoro-2-butylamine in scientific research. One potential application is in the synthesis of new fluorinated materials with unique properties. N-Methyl-1,1,1-trifluoro-2-butylamine could also be explored as a potential reagent in the synthesis of new radiopharmaceuticals for PET imaging. Additionally, further studies could be conducted to explore the antimicrobial properties of N-Methyl-1,1,1-trifluoro-2-butylamine and its potential use in the development of new antibiotics.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1,1,1-trifluoro-2-butylamine has been used in various scientific research applications, including as a reagent in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a building block in the synthesis of fluorinated materials, such as polymers and surfactants. N-Methyl-1,1,1-trifluoro-2-butylamine has also been explored as a potential reagent in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-N-methylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3-4(9-2)5(6,7)8/h4,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJRPYBKMFUJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717411 | |
| Record name | 1,1,1-Trifluoro-N-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314972-82-1 | |
| Record name | 1,1,1-Trifluoro-N-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]acetamide](/img/structure/B3186742.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3186745.png)









